S-acetyl-PEG3-alcohol

Descripción general

Descripción

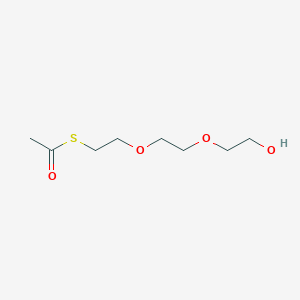

S-acetyl-PEG3-alcohol is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The chemical formula of this compound is C8H16O4S . Its molecular weight is 208.28 g/mol . The exact mass is 208.08 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.28 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 9 . Its topological polar surface area is 81.1 Ų .Aplicaciones Científicas De Investigación

1. Thermoresponsive Biomaterials

S-acetyl-PEG3-alcohol and similar polymers like poly(ethylene glycol) (PEG) are crucial in developing thermoresponsive biomaterials. These materials exhibit reversible solubility behavior useful for controlled drug delivery and cellular uptake. PEG and its derivatives like this compound can be tailored to function at physiologically relevant temperatures, making them suitable for biomedical applications such as responsive biomaterials (Congdon, Shaw, & Gibson, 2015).

2. Nanocatalyst in Chemical Reactions

This compound derivatives like Fe3O4@PEG nanoparticles demonstrate potential as efficient nanocatalysts. These nanoparticles facilitate the acetylation of phenols, alcohols, and amines, showcasing the utility of this compound in enhancing chemical reactions, especially under solvent-free conditions and ultrasound irradiations (Veisi, Nikseresht, Rostami, & Hemmati, 2019).

3. Drug Delivery Systems

Modified forms of PEG, such as this compound, are integral in creating drug carriers. Simple acetylation or acrylation of PEG leads to the formation of nanoparticles that can serve as efficient carriers for drug delivery. This indicates the potential of this compound in forming new drug delivery systems with enhanced anticancer efficacy (Pang, Wu, Liao, Gu, & Zhang, 2017).

4. Molecular Weight Control in Polymer Synthesis

This compound and its variants are utilized to control the molecular weight in polymer synthesis, like in the production of poly(3-hydroxybutyrate). This molecular weight control is essential for tailoring the physical properties of polymers for various applications, including biomedical uses (Thomson, Hiroe, Tsuge, Summers, & Sivaniah, 2014).

Mecanismo De Acción

S-acetyl-PEG3-alcohol acts as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

S-acetyl-PEG3-alcohol may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

S-acetyl-PEG3-alcohol is a PEG linker containing a sulfur acetyl group and a hydroxyl group . The sulfur acetyl group can be removed to produce a thiol moiety . The hydroxyl group can react to further derivatize the compound . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .

Cellular Effects

As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based linker, facilitates the formation of these PROTACs .

Metabolic Pathways

As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules , which are involved in the ubiquitin-proteasome system .

Propiedades

IUPAC Name |

S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQARUNUXUQMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)